molecular formula C15H14N2O5 B2568517 N-(3,4-dimethoxyphenyl)-2-nitrobenzamide CAS No. 455887-65-7

N-(3,4-dimethoxyphenyl)-2-nitrobenzamide

Cat. No.: B2568517
CAS No.: 455887-65-7
M. Wt: 302.286
InChI Key: DMTIPURYTPEYCG-UHFFFAOYSA-N
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Description

N-(3,4-Dimethoxyphenyl)-2-nitrobenzamide is an organic compound that features a benzamide core substituted with a 3,4-dimethoxyphenyl group and a nitro group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-nitrobenzamide typically involves the reaction of 3,4-dimethoxyaniline with 2-nitrobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dimethoxyphenyl)-2-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst or iron powder in acidic conditions.

    Substitution: The methoxy groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Reduction: The major product is N-(3,4-dimethoxyphenyl)-2-aminobenzamide.

    Substitution: The products depend on the nucleophile used; for example, using a thiol would yield a thioether derivative.

Scientific Research Applications

N-(3,4-Dimethoxyphenyl)-2-nitrobenzamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-Dimethoxyphenyl)-2-nitrobenzamide is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and potential biological activity. Its combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O5/c1-21-13-8-7-10(9-14(13)22-2)16-15(18)11-5-3-4-6-12(11)17(19)20/h3-9H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMTIPURYTPEYCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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